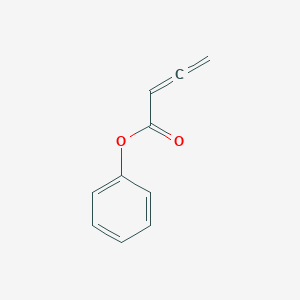

Phenyl buta-2,3-dienoate

Description

Structural Classification and Nomenclature of Allene (B1206475) Esters

Allenes are compounds containing two cumulative double bonds, where one carbon atom forms double bonds with two adjacent carbon atoms (R₂C=C=CR₂). wikipedia.orgwikiwand.com This arrangement results in a unique geometry where the two terminal carbon atoms are sp²-hybridized and lie in planes that are twisted 90° from each other, while the central carbon is sp-hybridized and linear. wikipedia.org Allenes can exhibit axial chirality when the substituents on each terminal carbon are different. qmul.ac.ukstereoelectronics.org

Allene esters, specifically, are allenes that bear an ester functional group. Based on the position of the ester group, they can be further classified. Phenyl buta-2,3-dienoate belongs to the class of 2,3-allenoates.

The nomenclature of allene esters follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). cuyamaca.eduwikipedia.org The name "this compound" can be deconstructed as follows:

Phenyl : Indicates the phenyl group (C₆H₅) attached to the ester oxygen. cuyamaca.edu

buta- : Specifies a four-carbon parent chain. wikipedia.org

-2,3-diene : Denotes the presence of two double bonds starting at carbons 2 and 3. wikipedia.org

-oate : The suffix for an ester functional group. cuyamaca.eduwikipedia.org

Thus, the name precisely describes the structure where a phenyl group is ester-linked to a buta-2,3-dienoic acid backbone.

Significance of Allene Esters as Versatile Synthetic Intermediates

Allene esters, often referred to as allenoates, are highly valuable building blocks in organic synthesis due to their diverse reactivity. researchgate.netmedwinpublishers.comacs.orgresearchgate.net The cumulated double bonds of the allene moiety, combined with the electron-withdrawing nature of the ester group, create a system with multiple reactive sites. nih.govoup.com This allows them to participate in a wide array of chemical transformations.

Key aspects of their significance include:

Participation in Cycloaddition Reactions : Allenoates are excellent partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] annulations. researchgate.netnih.govorganic-chemistry.orgrasayanjournal.co.in These reactions provide efficient routes to construct carbocyclic and heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals. rsc.org

Nucleophilic and Electrophilic Reactivity : Depending on the reaction conditions and catalysts used, allenoates can react as either nucleophiles or electrophiles. oup.com Lewis base catalysts like phosphines and amines can add to the β-carbon, generating a zwitterionic intermediate that can act as a nucleophile at the α- or γ-position. researchgate.netoup.com Conversely, the electron-deficient nature of the allene system allows for nucleophilic attack.

Access to Complex Scaffolds : The unique reactivity of allenoates enables the rapid assembly of complex molecular structures from relatively simple starting materials. nih.govacs.org They serve as precursors to a variety of functionalized molecules, including dihydropyrans, cyclobutanes, and spirocyclic compounds. researchgate.netoup.comnih.gov

Asymmetric Synthesis : The use of chiral catalysts, such as chiral phosphines or amines, allows for the enantioselective transformation of allenoates, providing access to optically active products. researchgate.netoup.comnih.gov

Overview of this compound's Role in Modern Chemical Transformations

This compound, in particular, has proven to be a highly effective reagent in various synthetic methodologies. The phenyl ester group enhances the reactivity of the allenoate system, often leading to higher yields and better selectivity compared to its alkyl ester counterparts. organic-chemistry.org

One of the most notable applications of this compound is in [2+2] cycloaddition reactions with terminal alkenes. nih.govorganic-chemistry.org Promoted by a Lewis acid such as ethylaluminum dichloride (EtAlCl₂), this reaction provides a straightforward and high-yielding method for the synthesis of 1,3-substituted cyclobutanes. organic-chemistry.org These cyclobutane (B1203170) products are valuable intermediates for further chemical modifications. nih.govorganic-chemistry.org

A study by Conner and Brown demonstrated the utility of this methodology, showcasing its scalability and tolerance for various terminal alkenes. organic-chemistry.org The reaction proceeds efficiently, providing access to functionalized cyclobutanes that can be used in drug discovery and chemical synthesis. organic-chemistry.org

| Alkene Reactant | Lewis Acid | Product | Yield (%) |

| 1-Hexene | EtAlCl₂ | Phenyl 2-(3-butylcyclobutylidene)acetate | 90 |

| Styrene (B11656) | EtAlCl₂ | Phenyl 2-(3-phenylcyclobutylidene)acetate | 85 |

| 1-Octene | EtAlCl₂ | Phenyl 2-(3-hexylcyclobutylidene)acetate | 88 |

| Allylbenzene | EtAlCl₂ | Phenyl 2-(3-benzylcyclobutylidene)acetate | 82 |

| Data sourced from studies on Lewis acid-promoted [2+2] cycloadditions. nih.govorganic-chemistry.org |

Furthermore, this compound and its derivatives are employed in phosphine-catalyzed annulation reactions. For example, in [3+2] cycloadditions , a phosphine (B1218219) catalyst adds to the allenoate to form a zwitterionic intermediate, which then reacts with an electron-deficient olefin to construct five-membered rings. nih.govzjut.edu.cnacs.org These reactions are often highly regioselective and can be rendered enantioselective with the use of chiral phosphine catalysts. nih.govacs.org

In [4+2] cycloaddition reactions , allenoates can act as four-carbon building blocks. For instance, phosphine-catalyzed reactions between α-substituted allenoates and imines lead to the formation of highly functionalized tetrahydropyridine (B1245486) derivatives. orgsyn.orgorgsyn.org

The versatility of this compound and other allene esters continues to be explored, with new catalytic systems and reaction manifolds being developed to access novel and complex molecular structures. nih.govrsc.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

102690-46-0 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

InChI |

InChI=1S/C10H8O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-8H,1H2 |

InChI Key |

CPYBXSHIXXYEPA-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Buta 2,3 Dienoate and Analogues

Established Synthetic Routes to Phenyl Buta-2,3-dienoate

Several methodologies have been developed for the synthesis of this compound, with Wittig-based reactions and organometallic approaches being among the most prominent.

Wittig-Based Methodologies for Allene (B1206475) Ester Formation

The Wittig reaction is a cornerstone in the synthesis of allene esters. A common approach involves the reaction of a phosphorus ylide with an appropriate acid chloride. researchgate.netuc.pt Specifically, for this compound, (phenyloxymethylene)-triphenylphosphorane can be reacted with acetyl chloride in the presence of triethylamine. nih.gov This method is advantageous for its simplicity and the ready availability of starting materials. researchgate.net

The reaction proceeds through the in situ generation of a ketene (B1206846) from the acid chloride and triethylamine. This ketene is then trapped by the resonance-stabilized phosphonium (B103445) ylide. The resulting betaine (B1666868) readily decomposes, even at room temperature, to yield the desired allene. researchgate.net

A detailed procedure for the synthesis of this compound using this methodology is as follows:

(Phenyloxymethylene)-triphenylphosphorane is dissolved in dichloromethane (B109758).

Triethylamine is added and the mixture is stirred.

Freshly distilled acetyl chloride, dissolved in dichloromethane, is added slowly.

The reaction mixture is then worked up and purified using silica (B1680970) gel column chromatography to yield this compound as a clear, colorless liquid. nih.gov

This Wittig-based approach has been successfully applied to the synthesis of various substituted α-allenic esters. researchgate.net

Organometallic Approaches in this compound Synthesis

Organometallic reagents play a crucial role in the synthesis of allenoates. Palladium-catalyzed reactions, for instance, are effective for the formation of allenic esters from propargylic mesylates, carbon monoxide, and an alcohol. nih.gov This method proceeds with an inversion of configuration and generally low levels of racemization. nih.gov

Copper-catalyzed reactions have also been explored for the functionalization of terminal allenes. kaist.ac.krnsf.gov While not a direct synthesis of the parent this compound, these methods are vital for creating substituted derivatives. For example, a copper-catalyzed trifunctionalization of terminal allenes using diborylation and cyanation has been established. kaist.ac.krnsf.gov

Other Conventional Routes to Allenic Esters

Beyond Wittig and organometallic methods, other conventional routes to allenic esters exist. One such method involves the reaction of 1,1-dichloroalk-1-enes with Cp₂Ti[P(OEt)₃]₂ to form organotitanium species, which then react with aldehydes and ketones to produce allenes. organic-chemistry.org

Another approach is the copper-mediated cross-coupling of N-tosylhydrazones or α-diazoacetate with ethyne, which offers excellent functional group tolerance. organic-chemistry.org Additionally, the Crabbé–Ma allene synthesis utilizes the reaction of terminal alkynes with formaldehyde (B43269) and copper(I) bromide in the presence of a base. wikipedia.org

Synthesis of Substituted Buta-2,3-dienoate Derivatives

The functionalization of the buta-2,3-dienoate core is essential for creating a diverse range of molecules with potential applications in various fields.

Terminal Allene Functionalization Strategies

The terminal double bond of allenoates is a prime site for functionalization. Radical functionalization has emerged as a powerful tool. rsc.org For instance, copper-catalyzed cyano-functionalization of allenes can be achieved through a radical cascade strategy. rsc.org

Another strategy involves the addition of nucleophiles. The addition of amines to 2,3-allenoates, for example, can lead to the formation of β-enamino esters. arkat-usa.org Furthermore, phosphine-catalyzed [3+2] cycloaddition reactions of methyl 2,3-butadienoate with N-tosylimines provide a novel route to nitrogen heterocycles. scirp.org

| Catalyst/Reagent | Substrate | Product Type | Reference |

| Copper(II) acetate/Silver(I) nitrate | Allenol | Cupradihydrofuran species | rsc.org |

| Triphenylphosphine (B44618) | Benzyl (B1604629) 2,3-butadienoate and N-benzylidenebenzenesulfonamide | 3-Pyrroline | arkat-usa.org |

| Triphenylphosphine | Ethyl propynoate (B1239298) and phthalimide | 2,3-Diaminoacid derivative | scirp.org |

Internal Allene Substituent Incorporation

Incorporating substituents at the internal positions of the allene is a more complex challenge. One approach involves the use of substituted starting materials in the established synthetic routes. For example, in the Wittig-based synthesis, using a substituted acid chloride would lead to an internally substituted allenoate. researchgate.net

Organometallic methods also offer pathways for internal substitution. The palladium-catalyzed reaction of propargylic mesylates can be adapted by using substituted mesylates to yield internally substituted allenes. nih.gov

Furthermore, the base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate has been shown to be highly stereoselective, yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate, demonstrating a method for introducing a substituent at the C3 position. rsc.org

| Reaction Type | Substrates | Product | Key Feature | Reference |

| Base-catalyzed addition | Ethyl 2-methylbuta-2,3-dienoate, Ethanol | Ethyl (E)-3-ethoxy-2-methylbut-2-enoate | High stereoselectivity | rsc.org |

| Palladium-catalyzed carbonylation | Substituted propargylic mesylates, CO, Alcohol | Internally substituted allenic esters | Inversion of configuration | nih.gov |

| Wittig Reaction | Substituted acid chlorides, Phosphorus ylides | Internally substituted allenoates | Versatility in substituent introduction | researchgate.net |

Ester Moiety Diversification for Analogues

The diversification of the ester functionality in buta-2,3-dienoate systems is a key strategy for modulating the steric and electronic properties of the molecule. This allows for the fine-tuning of reactivity and the exploration of a broad chemical space for various applications. The primary approach to achieving this diversity is through the esterification of buta-2,3-dienoic acid or its derivatives with a variety of alcohols. libretexts.orgrsc.org Alternatively, synthetic routes can be designed to incorporate the desired ester group from the outset.

The literature provides numerous examples of buta-2,3-dienoate analogues featuring different ester groups, underscoring the feasibility and utility of this synthetic handle. For instance, benzyl buta-2,3-dienoate has been employed as a key reactant in phosphine-catalyzed [4+2] cycloadditions and thermal [3+2] cycloaddition reactions for the synthesis of complex heterocyclic structures like 4H-chromenes and triazoles. rasayanjournal.co.innih.gov Similarly, ethyl buta-2,3-dienoate is a widely used building block in organic synthesis, participating in reactions such as phosphine-catalyzed [3+2] annulations and copper-catalyzed one-pot syntheses of indoles. thieme-connect.comsigmaaldrich.com

The synthesis of sterically demanding esters, such as tert-butyl buta-2,3-dienoate , has also been reported. scispace.comnih.gov These bulky analogues are valuable in specific synthetic contexts, for example, in phosphine-catalyzed [3+2] cycloaddition reactions to construct spirovetivane skeletons. nih.gov The choice of the ester group can significantly influence the stereoselectivity and regioselectivity of these transformations. For example, in certain phosphine-catalyzed cycloadditions, switching from an ethyl to a tert-butyl ester has been shown to alter the ratio of resulting regioisomers. scispace.com

Moreover, the ester moiety can be a site for introducing chiral auxiliaries, enabling asymmetric synthesis. Although specific examples directly related to this compound are not detailed, the use of chiral alcohols to form esters that direct stereoselective reactions is a well-established principle in organic synthesis. The potential for transesterification, where one ester is converted to another by reacting with an alcohol, has been noted as a possible side reaction, for instance, with benzyl alcohol under certain catalytic conditions. nih.gov

The following table summarizes a selection of buta-2,3-dienoate analogues with varied ester groups that have been utilized in different research contexts, illustrating the synthetic accessibility and importance of this class of compounds.

Table 1: Examples of Buta-2,3-dienoate Analogues with Diversified Ester Moieties

| Ester Analogue | Ester Group | Synthetic Context / Application | Reference |

|---|---|---|---|

| This compound | Phenyl | Used in [2+2] cycloadditions with terminal alkenes. | nih.gov |

| Ethyl buta-2,3-dienoate | Ethyl | Used in phosphine-catalyzed [3+2] annulations and copper-catalyzed indole (B1671886) synthesis. | thieme-connect.comsigmaaldrich.comsigmaaldrich.com |

| Benzyl buta-2,3-dienoate | Benzyl | Substrate in [3+2] cycloadditions and phosphane-catalyzed annulations. | rasayanjournal.co.inresearchgate.net |

| tert-Butyl buta-2,3-dienoate | tert-Butyl | Employed in phosphine-catalyzed [3+2] cycloadditions for natural product synthesis. | scispace.comnih.gov |

| Methyl buta-2,3-dienoate | Methyl | Used in hydrohalogenation reaction studies. | acs.org |

| Naphthalen-2-yl Buta-2,3-dienoate | Naphthalen-2-yl | Synthesized for use in [2+2] cycloaddition reactions. | nih.gov |

Chemical Reactivity and Transformation of Phenyl Buta 2,3 Dienoate

Cycloaddition Reactions of Phenyl Buta-2,3-dienoate

This compound readily undergoes cycloaddition reactions, serving as a key building block for the synthesis of complex molecular architectures. These reactions are often catalyzed by phosphines or metals and can proceed with high levels of regio- and stereoselectivity.

The [3+2] cycloaddition is a prominent reaction pathway for this compound, leading to the formation of five-membered rings. This transformation has been extensively utilized in the synthesis of various heterocyclic compounds.

This compound reacts with imines and azlactones in phosphine-catalyzed [3+2] cycloaddition reactions to afford highly functionalized pyrrolines. These cyclic compounds are important scaffolds in medicinal chemistry. For instance, the reaction of alkylidene azlactones with allenoates, including this compound, provides an efficient route to construct adjacent spiro-quaternary and tertiary stereocenters. rhhz.net Chiral phosphine (B1218219) catalysts can promote these cycloadditions to proceed with high regio-, diastereo-, and enantioselectivity, yielding γ-attack spirocyclic products in good yields. rhhz.net

The synthesis of pyrrolines, which are dihydro derivatives of pyrroles, is of significant interest due to their utility as intermediates for preparing pyrroles and pyrrolidines through oxidation and reduction, respectively. nih.gov The five-membered nitrogen-containing pyrroline (B1223166) ring is considered a privileged structure in drug discovery. nih.gov

Table 1: Phosphine-Catalyzed [3+2] Cycloaddition of Allenoates with Alkylidene Azlactones

| Allenoate | Alkylidene Azlactone | Catalyst | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |

|---|---|---|---|---|---|---|

| This compound | Various substituted | Chiral Monophosphine (CP9) | Spirocyclic γ-attack products | Good | Excellent | Excellent |

The reaction of this compound with aziridines can lead to the formation of either pyrrolidines or pyrroles, depending on the reaction conditions and the substitution pattern of the aziridine. This divergent reactivity allows for the selective synthesis of these important nitrogen-containing heterocycles. The synthesis of multi-substituted pyrroles can be achieved through the regiospecific ring-opening of aziridines followed by intramolecular cyclization. nih.gov This atom-economical method incorporates all atoms from the reactants into the final product, with only the elimination of water. nih.gov

Pyrroles are key structural elements in numerous pharmaceuticals and natural products. nih.gov The development of efficient synthetic routes to highly functionalized pyrroles is an active area of research. nih.govrsc.org

This compound can undergo annulation reactions with 1,3-dicarbonyl compounds. These reactions, often a variation of the Robinson annulation, involve a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a new ring. masterorganicchemistry.comlibretexts.org This process is a powerful tool for the synthesis of polycyclic molecules. libretexts.org The reaction between a nucleophilic donor, such as a β-diketone, and an α,β-unsaturated ketone acceptor results in the formation of a substituted cyclohexenone. libretexts.org

The reactivity of 1,3-dicarbonyl compounds in conjugate additions is well-established, and their use with acceptors like vinyl triflones has been shown to proceed in high yields and enantioselectivities under organocatalysis. nih.gov

Phosphine-catalyzed [3+2] cycloaddition reactions between buta-2,3-dienoates and electron-deficient olefins, such as maleimides, were first reported in 1995. rhhz.net These reactions have since become a widely used method for constructing five-membered carbocycles and heterocycles. rhhz.net For example, the triphenylphosphine-catalyzed [3+2] cycloaddition of ethyl buta-2,3-dienoate with adamantane-containing N-substituted maleimides yields substituted bicyclic products. bohrium.com Asymmetric versions of this reaction have been developed using chiral phosphine catalysts. rhhz.net

This compound has also been shown to exhibit superior reactivity in [2+2] cycloadditions with terminal alkenes compared to its alkyl ester counterparts due to its electron-withdrawing nature. organic-chemistry.org

Table 2: Examples of Cycloaddition Reactions of Allenoates

| Allenoate | Reactant | Reaction Type | Catalyst | Product |

|---|---|---|---|---|

| Ethyl buta-2,3-dienoate | Adamantane-containing N-substituted maleimides | [3+2] Cycloaddition | Triphenylphosphine (B44618) | Substituted bicyclic adduct |

| This compound | Terminal Alkenes | [2+2] Cycloaddition | EtAlCl₂ | 1,3-Substituted cyclobutanes |

This compound can participate in formal [3+2] cycloaddition reactions with organic azides to form 1,2,3-triazoles. This type of reaction is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of these heterocycles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known example, though metal-free variations have also been developed. beilstein-journals.orgnih.gov The resulting triazole ring is a common feature in many biologically active compounds and functional materials.

While the direct reaction of allenoates with azides is less common than the alkyne-azide cycloaddition, related transformations can lead to triazole-containing structures. For instance, the cycloaddition of ethynylstibanes with organic azides, catalyzed by copper, produces 5-stibano-1,2,3-triazoles, which can be further functionalized. beilstein-journals.org

[4+2] Cycloadditions

This compound can also participate in [4+2] cycloadditions, or Diels-Alder reactions, where it can act as either a two-carbon or four-carbon component, leading to the synthesis of six-membered rings.

In a phosphine-catalyzed [4+2] annulation, allenoates react with N-tosylimines to form highly functionalized tetrahydropyridines. ehu.es In this reaction, the allenoate serves as a four-carbon synthon. The process is initiated by the nucleophilic addition of the phosphine to the allenoate, which, after a series of steps, generates a 1,4-dipolar intermediate that undergoes cycloaddition with the imine. This methodology provides an efficient route to important nitrogen-containing heterocyclic compounds.

The reaction of allenoates with dithioesters represents a pathway toward sulfur-containing heterocycles. While the specific formation of dihydro-1,4-oxathiines is less commonly reported, the versatility of cycloadditions with sulfur-containing compounds is well-established. The reaction outcome is often influenced by the catalyst and reaction conditions, which can tune the regioselectivity and the type of cycloaddition observed.

In all-carbon [4+2] cycloadditions, this compound typically acts as the dienophile (a two-carbon component). These reactions are often promoted by Lewis acids to enhance the reactivity of the dienophile. For example, the Diels-Alder reaction between hindered silyloxy dienes and various dienophiles, including allenoates, can be effectively catalyzed by a mixed Lewis acid system like AlBr₃/AlMe₃ to produce highly substituted cyclohexenes in good yields. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the allenoate, lowering its LUMO energy and accelerating the cycloaddition with a suitable diene.

[2+2] Cycloadditions

The [2+2] cycloaddition of this compound with alkenes is a direct and efficient method for synthesizing cyclobutane (B1203170) rings. This transformation is typically promoted by a Lewis acid. organic-chemistry.orgbrandeis.edunih.gov

The reaction between this compound and various terminal alkenes, catalyzed by ethylaluminum dichloride (EtAlCl₂), proceeds efficiently to yield 1,3-substituted cyclobutanes. organic-chemistry.org this compound is particularly effective in this reaction, showing superior reactivity compared to its alkyl ester counterparts due to the electron-withdrawing nature of the phenyl group. organic-chemistry.orgnih.gov The method is scalable and tolerates a range of functional groups on the alkene partner, including styrene (B11656) derivatives. organic-chemistry.org The resulting cyclobutylideneacetate products are valuable intermediates that can be further functionalized. organic-chemistry.org

Table 2: Lewis Acid-Promoted [2+2] Cycloaddition of this compound with Alkenes

| Alkene Substrate | Lewis Acid Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Hexene | EtAlCl₂ | Phenyl 2-(3-butylcyclobutylidene)acetate | 90% | nih.gov |

| Styrene | EtAlCl₂ | Phenyl 2-(3-phenylcyclobutylidene)acetate | Up to 90% | organic-chemistry.orgnih.gov |

| Various Terminal Alkenes | EtAlCl₂ | 1,3-Substituted Cyclobutanes | High | organic-chemistry.org |

Allenoate-Alkene Cycloadditions for Cyclobutane Synthesis

The [2+2] cycloaddition of this compound with terminal alkenes provides a direct and efficient route to 1,3-substituted cyclobutanes. wikipedia.orgcam.ac.uk This transformation is typically promoted by a Lewis acid, with ethylaluminium dichloride (EtAlCl₂) being an effective catalyst. The phenyl ester of the allenoate has been shown to exhibit superior reactivity compared to its alkyl counterparts, an effect attributed to the electron-withdrawing capacity of the phenyl group. wikipedia.orgcam.ac.uk

The reaction proceeds under mild conditions and demonstrates a broad substrate scope with respect to the terminal alkene partner, including various styrene derivatives. wikipedia.orgcam.ac.uk High yields, up to 90%, have been reported for these cycloadditions. wikipedia.orgcam.ac.uk The resulting cyclobutane products are equipped with functional handles that allow for further synthetic manipulations, highlighting the utility of this methodology in accessing structurally diverse molecules. wikipedia.orgcam.ac.uk The process is also noted for its simplicity and scalability. wikipedia.orgcam.ac.uk

| Alkene Reactant | Lewis Acid | Solvent | Yield (%) |

| Styrene | EtAlCl₂ | Dichloromethane (B109758) | 90 |

| 4-Methylstyrene | EtAlCl₂ | Dichloromethane | 85 |

| 4-Chlorostyrene | EtAlCl₂ | Dichloromethane | 88 |

| 4-Fluorostyrene | EtAlCl₂ | Dichloromethane | 61 |

| 1-Octene | EtAlCl₂ | Dichloromethane | 75 |

Divergent [2+2] Cycloadditions with Dithioesters: Thietane Synthesis

The synthesis of thietanes, four-membered sulfur-containing heterocycles, can be achieved through various synthetic routes, including photochemical [2+2] cycloadditions and other cyclization strategies. organic-chemistry.orgnih.gov In the context of allenoate chemistry, a formal [2+2] cycloaddition between a related allenoate, benzyl (B1604629) allenoate, and methyl 2-oxoalkanedithioates has been reported to yield thietane-2-ylideneacetates. researchgate.net This reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and can proceed alongside a competing [4+2] cycloaddition pathway, leading to 1,4-oxathiines. researchgate.net While this specific example does not employ this compound, it demonstrates the potential of allenoates as partners in cycloadditions with sulfur-containing compounds for the synthesis of thietanes. The reactivity of this compound in this specific transformation with dithioesters warrants further investigation to establish its viability and selectivity.

Diastereoselective [2+2] Annulation with Isatin (B1672199) Ketimines

While the diastereoselective [2+2] annulation of allenoates with isatin-derived ketimines is a plausible synthetic transformation, specific examples utilizing this compound are not extensively documented in the surveyed literature. However, related reactions highlight the feasibility of such cycloadditions. For instance, the gold-catalyzed alleno-aldol reaction of allenoates with isatins demonstrates the ability of these substrates to react, albeit through a different mechanistic pathway, to form carbinol allenoates with good diastereoselectivity. researchgate.net Furthermore, isatin-derived ketimines have been successfully employed as electrophiles in vinylogous Mannich reactions with alkylidenepyrazolones, showcasing their reactivity towards nucleophilic partners. chemrxiv.org These related transformations suggest that a direct [2+2] annulation between this compound and isatin ketimines could be a viable route for the synthesis of spirocyclic oxindole (B195798) structures, though specific reaction conditions and stereochemical outcomes remain to be elucidated.

Metal-Catalyzed Transformations Involving this compound

The reactivity of this compound is significantly expanded through the use of transition metal catalysts. Palladium, gold, and copper complexes have all been shown to mediate unique and synthetically valuable transformations of this allenoate.

Palladium-Catalyzed Processes (e.g., C-S Bond Cleavage, Oxidative Arylation)

Palladium catalysis offers powerful methods for the functionalization of allenoates. One notable transformation is the palladium-catalyzed desulfurative [4+1] annulation involving the cleavage of a C-S bond. In this reaction, allenoates, including presumably this compound, act as C1 synthons in their reaction with α-oxo ketene (B1206846) dithioacetals to produce tetrasubstituted 2-alkenylfuran derivatives. wikipedia.orgrsc.org The reaction proceeds with excellent regioselectivity under mild conditions, utilizing a Pd(PPh₃)₄ catalyst in the presence of a copper(I) carboxylate additive. rsc.org

| α-Oxo Ketene Dithioacetal | Allenoate | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1a | 2a (likely includes this compound) | Pd(PPh₃)₄ | CuTC | Diethyl ether | 30 | 74 |

| 1b | 2a | Pd(PPh₃)₄ | CuTC | Diethyl ether | 30 | 72 |

| 1c | 2a | Pd(PPh₃)₄ | CuTC | Diethyl ether | 30 | 76 |

Furthermore, palladium-catalyzed oxidative arylation represents a key strategy for the C-H functionalization of unsaturated systems. While direct oxidative arylation of this compound with arylboronic acids requires further specific investigation, related studies on 3-butenoic acid derivatives demonstrate the feasibility of carboxylic-acid-directed oxidative Heck reactions to form 4-aryl-3-butenoic acids. organic-chemistry.orgmanchester.ac.uk This suggests the potential for similar palladium(II)-mediated transformations with allenoates, where the ester group could direct the arylation.

Gold-Catalyzed Reactions (e.g., Alkyne/Allene (B1206475) Insertion, Hydroamination)

Gold catalysts, known for their carbophilic nature, are effective in activating the π-system of allenes. While specific studies detailing alkyne or allene insertion reactions directly with this compound are limited in the provided search results, the general reactivity patterns of gold-catalyzed transformations of allenes are well-established. These often involve the formation of vinyl-gold intermediates that can undergo further reactions.

In the context of hydroamination, gold(I) catalysts have been shown to be highly effective for the reaction of various amines with allenes and dienes. organic-chemistry.orgrsc.org For instance, the gold(I)-catalyzed hydroamination of 1,3-dienes with carbamates and sulfonamides proceeds under mild conditions to yield allylic amines. organic-chemistry.orgrsc.org The proposed mechanism involves the formation of a gold(I)-diene complex, followed by nucleophilic attack of the amine. organic-chemistry.orgrsc.org Although a direct example with this compound is not explicitly detailed, the established catalytic activity suggests its potential as a substrate in such gold-catalyzed hydroamination reactions. The mechanism for the hydroamination of allenes often involves the formation of a cationic gold π-allene complex, which is then attacked by the amine nucleophile. nih.govnih.gov

Copper-Catalyzed Reactions (e.g., Allene Borylation, A3-coupling)

Copper-catalyzed reactions provide another avenue for the functionalization of allenes. Copper-catalyzed borylation of unsaturated hydrocarbons, including allenes, is a powerful method for the synthesis of organoboron compounds. cam.ac.ukmdpi.com These reactions can proceed with high regio- and enantioselectivity, often involving the formation of a copper-boryl intermediate that adds across the allene. While specific examples detailing the copper-catalyzed borylation of this compound are not prominent in the available literature, the general applicability of this methodology to allenes suggests its potential. cam.ac.ukmdpi.com

The A³-coupling (aldehyde-alkyne-amine) reaction is a well-established multicomponent reaction often catalyzed by copper salts. wikipedia.orgrsc.orgfit.edu This reaction typically leads to the formation of propargylamines. wikipedia.orgrsc.orgfit.edu While the classical A³-coupling involves a terminal alkyne, variations and related copper-catalyzed multicomponent reactions exist. The direct involvement of an allenoate like this compound in a classical A³-coupling is not the standard pathway. However, copper catalysts are known to mediate various transformations of allenes, and the development of novel multicomponent reactions involving allenoates remains an active area of research.

Rhodium-Catalyzed Cycloadditions and Functionalizations

Rhodium catalysts are effective in promoting cycloaddition reactions involving allenes. While specific studies focusing exclusively on this compound are not extensively documented, the general reactivity of allenoates in rhodium-catalyzed reactions suggests that this compound would be a viable substrate. For instance, rhodium(I) complexes have been shown to catalyze the cross-cyclotrimerization of monosubstituted allenes with functionalized alkynes to yield 3,6-dialkylidenecyclohex-1-enes. In such reactions, the electronic nature of the allenoate can influence the reaction pathway. The electron-withdrawing character of the phenoxy group in this compound would likely enhance its reactivity towards electron-rich alkynes.

Furthermore, rhodium catalysis is instrumental in annulation reactions. For example, rhodium(I)-catalyzed intramolecular annulations between cyclobutanones and 1,5-enyne groups have been developed to construct complex C(sp3)-rich scaffolds. nih.govnih.gov The choice of ligand on the rhodium center can dictate the reaction's divergent pathways, leading to different structural motifs with high diastereo- and enantioselectivity. nih.govnih.gov It is plausible that this compound could participate in similar rhodium-catalyzed cycloadditions, where the phenyl ester group would influence the electronic properties of the allene system and, consequently, the reactivity and selectivity of the transformation.

Organocatalytic Reactions of this compound

Phosphine-Catalyzed Annulations (α- and γ-additions, Isomerization)

Phosphine-catalyzed reactions of allenoates are well-established and proceed through the initial nucleophilic addition of the phosphine to the central carbon of the allene, generating a zwitterionic intermediate. This intermediate can then react with various electrophiles.

In the context of annulations, the reaction of buta-2,3-dienoates with electron-deficient olefins can lead to [3+2] cycloaddition products. The regioselectivity of this reaction, affording either α- or γ-addition products, is a key aspect. The initial addition of a phosphine, such as triphenylphosphine, to an allenoate like ethyl 2,3-butadienoate generates a resonance-stabilized phosphonium (B103445) dienolate. nih.gov This intermediate can then undergo nucleophilic attack at either the α- or γ-carbon. nih.gov

Similarly, phosphine-catalyzed [4+2] annulations between α-alkyl allenoates and N-tosylimines provide access to tetrahydropyridine (B1245486) derivatives. orgsyn.orgnih.gov The reaction is initiated by the nucleophilic addition of the phosphine to the β-position of the allenoate. orgsyn.orgnih.gov While these examples often utilize alkyl esters, the underlying mechanism is applicable to this compound.

Phosphine catalysis can also induce the isomerization of allenoates to conjugated 1,3-dienes. This transformation was first observed during a phosphine-catalyzed γ-umpolung addition of 2,3-butadienoates. nih.gov The process involves the addition of the phosphine to the β-position of the allenoate, followed by proton transfer to form a vinylogous phosphonium ylide, which then eliminates the phosphine to yield the conjugated diene. nih.gov

The γ-addition of nucleophiles to 2,3-butadienoates, representing an umpolung of the typical reactivity, can also be achieved under phosphine catalysis. researchgate.net For instance, the addition of dimethyl malonate to methyl 2,3-butadienoate in the presence of triphenylphosphine yields the γ-addition product. researchgate.net

Amine-Catalyzed Cycloadditions (e.g., DABCO catalysis)

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts for cycloaddition reactions of allenoates. For example, DABCO catalyzes the [4+2] cycloaddition of 3-acyl-2H-chromen-ones with ethyl 2,3-butadienoate to produce dihydropyran-fused chromen-2-ones with high regioselectivity. rsc.orgresearchgate.net In this reaction, the allenoate acts as a two-carbon synthon.

In other instances, non-substituted allenoates can function as four-carbon synthons in DABCO-catalyzed domino reactions with methyleneoxindoles, leading to the synthesis of spirooxindoles. nih.gov This highlights the versatility of amine catalysis in modulating the reactivity of the allene system.

Brønsted Acid Co-catalysis in Phosphine-Mediated Reactions

The combination of phosphine catalysis with a Brønsted acid co-catalyst can significantly influence the outcome of reactions involving buta-2,3-dienoates. For example, in the phosphine-catalyzed addition of 2,3-butadienoates to aldehydes, a Brønsted acid additive can promote the formation of disubstituted dihydro-2-pyrones. nih.gov The Brønsted acid is proposed to disrupt the favorable Coulombic interaction in the s-trans intermediate of the zwitterionic β-phosphonium dienolate, thereby shifting the equilibrium towards the s-cis intermediate required for the annulation. nih.gov This dual activation strategy, involving both the phosphine and the Brønsted acid, opens up new reaction pathways for allenoates. nih.gov

Electrophilic and Nucleophilic Additions to the Allene System of this compound

Regioselectivity and Stereoselectivity in Addition Reactions

The allene moiety of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity and stereoselectivity being key considerations. The electron-withdrawing nature of the phenyl ester group makes the allene system electron-deficient.

A notable example of a stereoselective addition is the Lewis acid-catalyzed [2+2] cycloaddition of this compound with terminal alkenes, which provides a direct route to 1,3-substituted cyclobutanes. organic-chemistry.org The use of ethylaluminum dichloride (EtAlCl₂) as a catalyst in dichloromethane has been shown to be effective for this transformation. organic-chemistry.org Phenyl 2,3-butadienoate demonstrates superior reactivity in these cycloadditions compared to its alkyl ester counterparts, a consequence of the electron-withdrawing phenyl group. organic-chemistry.org The reaction tolerates a range of terminal alkenes, including styrene derivatives. organic-chemistry.org

Below is a table summarizing the results of the Lewis acid-catalyzed [2+2] cycloaddition of this compound with various alkenes.

| Alkene | Product | Yield (%) |

|---|---|---|

| Styrene | Phenyl 3-phenyl-1-(phenyl)cyclobutane-1-carboxylate | 85 |

| 4-Methylstyrene | Phenyl 3-(p-tolyl)-1-(phenyl)cyclobutane-1-carboxylate | 90 |

| 4-Methoxystyrene | Phenyl 3-(4-methoxyphenyl)-1-(phenyl)cyclobutane-1-carboxylate | 88 |

| 1-Hexene | Phenyl 3-butyl-1-(phenyl)cyclobutane-1-carboxylate | 75 |

In nucleophilic additions, the regioselectivity is governed by the electronic properties of the allene. As discussed in the context of phosphine catalysis, nucleophiles can add to either the α- or γ-position of the buta-2,3-dienoate system. The choice between these two pathways can be influenced by the nature of the nucleophile, the catalyst, and the specific substitution pattern on the allene.

Functionalizations Involving Carbon-Heteroatom Bond Formation

The electron-deficient nature of the allene system in this compound, influenced by the electron-withdrawing phenyl ester group, makes it susceptible to nucleophilic attack. This reactivity allows for the formation of various carbon-heteroatom bonds, leading to a diverse range of functionalized products. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous allenic esters.

Addition of Nitrogen Nucleophiles: The reaction of allenic esters with nitrogen nucleophiles, such as sulfonamides, can be achieved under metal catalysis. For instance, gold(I)-catalyzed intermolecular hydroamination of allenes with sulfonamides proceeds under mild conditions to yield N-allylic sulfonamides with high regioselectivity and E-selectivity. The proposed mechanism involves the coordination of the gold cation to the allene, forming a cationic Au(I)-allene complex. This is followed by the nucleophilic attack of the sulfonamide at the less-substituted terminus of the allene, leading to the formation of the allylic sulfonamide product after protonolysis of the Au-C bond. beilstein-journals.org

Addition of Halogens: The hydrohalogenation of electron-deficient allenes, including allenic esters, provides a route to β-halo-β,γ-unsaturated compounds. The reaction of 2,3-butadienoic acid or its methyl ester with metal halides (MX) in acetic acid has been shown to yield the corresponding β-halo-β,γ-unsaturated products. researchgate.net The regioselectivity of this addition can be controlled by the reaction conditions. It is anticipated that this compound would undergo a similar reaction, with the nucleophilic halide attacking the central carbon of the allene and protonation occurring at the terminal carbon.

Table 1: Functionalization Reactions of Allenic Esters Involving Carbon-Heteroatom Bond Formation This table summarizes representative functionalization reactions of allenic esters with various heteroatomic nucleophiles, providing insights into the potential reactivity of this compound.

| Nucleophile | Catalyst/Reagent | Product Type | Key Features |

| Sulfonamides | (PPh₃)AuCl/AgOTf | N-Allylic sulfonamides | High regioselectivity and E-selectivity under mild conditions. beilstein-journals.org |

| Metal Halides (MX) | Acetic Acid | β-Halo-β,γ-unsaturated esters | Regioselectivity can be controlled by reaction conditions. researchgate.net |

Rearrangement Reactions and Isomerizations Involving the Allene Moiety

The allene functionality in this compound is also prone to rearrangement and isomerization reactions, often catalyzed by transition metals. These reactions typically lead to the formation of more stable conjugated diene systems.

Gold(I)-Catalyzed Isomerization: Research on allenyl carbinol esters has demonstrated that gold(I) complexes can effectively catalyze their isomerization into functionalized 1,3-butadien-2-ol esters. organic-chemistry.orgnih.gov This transformation proceeds via a 1,3-shift of the ester group. The mechanism is believed to involve the activation of the allene by the gold(I) catalyst, which facilitates the 1,3-migration of the ester moiety through a cationic intermediate. Subsequent cleavage of the C-O and Au-C bonds results in the formation of the diene product. These reactions are often highly stereoselective, favoring the formation of the E-isomer due to steric interactions in the transition state. organic-chemistry.org

Rhodium(I)-Catalyzed Rearrangement: Similarly, rhodium(I) catalysts have been employed for the highly stereoselective 1,3-acetoxyl rearrangement of 1,2-allen-3-yl carboxylates to produce 2-acetoxy-1,3(E)-alkadienes. organic-chemistry.org This type of rearrangement highlights the utility of transition metal catalysis in controlling the isomerization of allenic systems to synthetically valuable conjugated dienes. While a phenyl ester was not the specific substrate in this study, the general principle of a 1,3-acyl shift is applicable.

These rearrangement reactions are significant as they provide an efficient and atom-economical pathway to conjugated dienes, which are versatile building blocks in organic synthesis, particularly for Diels-Alder reactions. organic-chemistry.org

Table 2: Rearrangement and Isomerization Reactions of Allenyl Esters This table details catalyst systems and resulting products for the rearrangement and isomerization of allenyl esters, which are analogous to this compound.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Biphenylphosphine-gold(I) complex | Allenyl carbinol esters | Functionalized 1,3-butadien-2-ol esters | High E-selectivity, mild conditions, low catalyst loading. organic-chemistry.org |

| Rh(PPh₃)₃Cl / PPh₃ | 1,2-Allen-3-yl carboxylates | 2-Acetoxy-1,3(E)-alkadienes | High catalytic efficiency, broad scope, excellent E-selectivity. organic-chemistry.org |

Spectroscopic and Structural Elucidation of Phenyl Buta 2,3 Dienoate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, it is possible to map the complete connectivity and stereochemical arrangement of Phenyl buta-2,3-dienoate and its adducts.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

For This compound , the spectrum is expected to show characteristic signals for both the allenic protons and the phenyl group protons.

Allenic Protons : The terminal methylene (B1212753) protons (=CH₂) of the allene (B1206475) group would likely appear as a triplet around δ 5.0-5.5 ppm. The proton at the other end of the allene (C=C=CH), being adjacent to the ester carbonyl, would be deshielded and is expected to resonate as a triplet around δ 5.8-6.2 ppm.

Phenyl Protons : The protons on the phenyl ring would typically appear in the aromatic region, between δ 7.0 and 7.5 ppm, with splitting patterns dependent on the substitution (in this case, a complex multiplet is expected).

In the case of adducts , the ¹H NMR spectrum changes significantly, reflecting the new chemical structure. For example, in the annulation reaction between 2-(phenylsulphonyl)-cyclohexanone and this compound, an enol lactone adduct is formed. nih.gov The spectrum of this adduct provides clear evidence of the new bicyclic structure. nih.gov

Interactive Data Table: ¹H NMR Data for an Enol Lactone Adduct of this compound nih.gov Data acquired on a 400 MHz spectrometer in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.74 | d | 7.4 | 2H | Aromatic (Phenylsulfonyl) |

| 7.64 | t | 7.4 | 1H | Aromatic (Phenylsulfonyl) |

| 7.48 | t | 7.4 | 2H | Aromatic (Phenylsulfonyl) |

| 7.23–7.36 | m | - | 5H | Aromatic (Phenyl) |

| 5.87 | t | 1.6 | 1H | Olefinic H |

| 5.80 | dd | 4.5, 3.3 | 1H | Olefinic H |

| 2.93–3.05 | m | - | 2H | Aliphatic CH |

| 2.75–2.88 | m | - | 2H | Aliphatic CH |

| 2.62–2.71 | m | - | 1H | Aliphatic CH |

| 2.09–2.31 | m | - | 3H | Aliphatic CH₂/CH |

| 1.86 | td | 12.5, 3.5 | 1H | Aliphatic CH |

| 1.66–1.75 | m | - | 1H | Aliphatic CH |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

For This compound , the key diagnostic signal is the central sp-hybridized carbon of the allene group (C=C =C), which is expected to appear far downfield, typically in the range of δ 200-215 ppm. The other carbons of the allene moiety (CH₂= and =CH-) would resonate in the olefinic region (δ 75-95 ppm). The ester carbonyl carbon (C=O) would appear around δ 160-170 ppm, while the aromatic carbons would be found between δ 120-155 ppm.

For the enol lactone adduct , the disappearance of the characteristic central allene carbon signal and the appearance of new sp³ and sp² carbon signals confirm the reaction. nih.gov The ¹³C NMR data provides a complete map of the carbon skeleton of the product. nih.gov

Interactive Data Table: ¹³C NMR Data for an Enol Lactone Adduct of this compound nih.gov Data acquired on a 100 MHz spectrometer in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 159.3 | C=O (Lactone) |

| 155.7 | Olefinic C |

| 142.5 | Aromatic C |

| 139.6 | Aromatic C |

| 135.3 | Aromatic C |

| 134.5 | Aromatic CH |

| 130.2 | Aromatic CH |

| 128.8 | Aromatic CH |

| 128.7 | Aromatic CH |

| 128.4 | Aromatic CH |

| 126.6 | Aromatic CH |

| 120.2 | Olefinic CH |

| 117.2 | Olefinic C |

| 68.1 | Aliphatic C (bridgehead) |

| 32.5 | Aliphatic CH₂ |

| 32.4 | Aliphatic CH₂ |

| 27.2 | Aliphatic CH₂ |

| 22.5 | Aliphatic CH₂ |

| 18.0 | Aliphatic CH₂ |

When structures become more complex, such as in the case of cycloaddition adducts, 1D NMR spectra can be difficult to interpret due to signal overlap. Advanced 2D NMR techniques are essential for unambiguous structural and stereochemical assignment. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) : This technique identifies protons that are coupled to each other (typically on adjacent carbons). For an adduct of this compound, COSY spectra would be used to trace the proton-proton connectivities within the newly formed ring system, confirming the annulation pattern.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the relative stereochemistry of a molecule. For example, in a bicyclic adduct, NOESY can distinguish between exo and endo isomers by showing spatial correlations between protons on different parts of the scaffold.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. vscht.cz

For This compound , the IR spectrum would be dominated by several key absorptions:

Allene C=C=C Stretch : A sharp, characteristic, and often strong absorption band around 1950-1970 cm⁻¹ for the asymmetric stretch of the cumulative double bonds.

Ester C=O Stretch : A strong, sharp absorption band typically found around 1715-1730 cm⁻¹ . The conjugation with the allene system slightly lowers the frequency compared to a saturated ester. pressbooks.pub

C-O Stretch : Absorptions corresponding to the C-O single bonds of the ester group would appear in the 1300-1000 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretch : Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. libretexts.org

Aromatic and Olefinic C-H Stretch : C-H stretching vibrations for the aromatic ring and the allene group would be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ). libretexts.org

Upon formation of an adduct , such as a cycloadduct, the most significant change in the IR spectrum would be the disappearance of the characteristic allene C=C=C stretch at ~1960 cm⁻¹. New bands corresponding to the functional groups in the adduct (e.g., a lactone C=O stretch) would appear, providing clear evidence of the chemical transformation.

Table: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3100-3000 | Aromatic/Allenic C-H | Stretch | Medium-Weak |

| ~1960 | C=C=C | Asymmetric Stretch | Strong, Sharp |

| ~1720 | C=O (Ester) | Stretch | Strong, Sharp |

| ~1600, ~1490 | Aromatic C=C | Stretch | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For This compound (C₁₀H₈O₂), the molecular weight is 160.05 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern under Electron Ionization (EI) would be expected to show several characteristic pathways:

Loss of Phenoxy Radical : Cleavage of the ester C-O bond could lead to the loss of a phenoxy radical (•OPh, 93 Da), resulting in a fragment ion at m/z 67 (C₄H₃O⁺).

Formation of Phenol (B47542) : Rearrangement followed by the loss of ketene (B1206846) (CH₂=C=O) could produce a fragment corresponding to the phenol molecular ion at m/z 94. researchgate.net

Formation of Phenyl Cation : A fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is a common feature in the mass spectra of phenyl-containing compounds.

For adducts , HRMS is crucial for confirming the molecular formula of the new, larger molecule. For the enol lactone adduct discussed previously (C₂₃H₂₂O₄S), HRMS analysis confirmed the expected molecular formula with high accuracy (Calculated [M+NH₄]⁺: 412.1577, Found: 412.1584), providing definitive evidence of the successful annulation reaction. nih.gov

X-ray Crystallography for Unambiguous Stereochemical and Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry. eurjchem.com

This technique is particularly vital for the structural elucidation of complex adducts of this compound, especially when multiple stereoisomers are possible. If a suitable single crystal of an adduct can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the exact spatial arrangement of all atoms. This would unequivocally confirm the connectivity, regiochemistry, and relative stereochemistry (e.g., cis vs. trans, exo vs. endo) of the product, resolving any ambiguities that may remain after analysis by other spectroscopic methods. The resulting crystal structure serves as the ultimate proof of the molecular architecture. eurjchem.com

Theoretical and Computational Investigations of Phenyl Buta 2,3 Dienoate Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for investigating the intricate reaction mechanisms of molecules like Phenyl buta-2,3-dienoate. DFT allows for the detailed exploration of potential energy surfaces, providing a quantitative understanding of reaction pathways.

A primary application of DFT in reaction chemistry is the elucidation of reaction mechanisms by locating and characterizing transition states (TS) and constructing detailed energy profiles. For a molecule such as this compound, which can undergo various transformations like cycloadditions or nucleophilic additions, DFT calculations can map out the entire reaction coordinate.

The process begins with the optimization of the geometries of reactants and products. Subsequently, sophisticated algorithms are used to locate the transition state structure, which represents the maximum energy point along the minimum energy path connecting reactants and products. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. Once the TS is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS indeed connects the desired reactants and products.

For instance, in the reaction of an allene (B1206475) system, DFT can distinguish between concerted and stepwise pathways. A concerted reaction proceeds through a single transition state, whereas a stepwise mechanism involves one or more intermediates, each step having its own transition state. windows.net The calculated activation energy (the energy difference between the reactants and the transition state) is a crucial parameter that determines the reaction kinetics. researchgate.net A lower activation barrier implies a faster reaction rate.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound This table represents conceptual data for the [4+2] cycloaddition of this compound with a generic diene, as determined by DFT calculations.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Diene |

| Transition State (TS) | +25.5 | Concerted [4+2] cycloaddition TS |

| Product | -15.0 | Cycloadduct |

Note: Data are hypothetical and for illustrative purposes.

Many reactions involving unsymmetrical reagents can yield multiple constitutional isomers (regioisomers) or stereoisomers. DFT is a powerful tool for predicting and rationalizing the selectivity observed in such reactions. By calculating the activation energies for all possible pathways leading to different isomers, the kinetically favored product can be identified as the one formed via the lowest energy transition state. nih.gov

In reactions of allenoates, such as this compound, regioselectivity is a key consideration. For example, in a cycloaddition reaction, the dienophile can approach the allene moiety in different orientations. DFT calculations can determine the energy barriers for each approach, thereby predicting the major regioisomer. rsc.org Similarly, stereoselectivity (e.g., endo/exo selectivity in Diels-Alder reactions or enantioselectivity in reactions with chiral catalysts) can be rationalized by comparing the transition state energies leading to the different stereoisomers. rsc.orgrsc.org

Table 2: Hypothetical DFT Activation Energies for Competing Regiochemical Pathways This table illustrates how DFT can predict the outcome of a reaction between this compound and an unsymmetrical nucleophile.

| Reaction Pathway | Product Type | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Pathway A | Attack at C2 | 22.1 | Minor Product |

| Pathway B | Attack at C4 | 18.5 | Major Product |

Note: Data are hypothetical and for illustrative purposes. C2 and C4 refer to the carbons of the buta-2,3-dienoate core.

Solvent can dramatically influence reaction rates and selectivity. mdpi.com Computational chemistry addresses these effects by incorporating solvent models into DFT calculations. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com

These models allow for the calculation of energies in a simulated solvent environment, providing insight into how the polarity of the medium stabilizes or destabilizes reactants, intermediates, transition states, and products. mdpi.comresearchgate.net For reactions involving charge separation in the transition state, polar solvents typically lower the activation barrier, accelerating the reaction. Conversely, for reactions where reactants are more polar than the transition state, polar solvents may slow the reaction down. mdpi.com By performing calculations in various simulated solvents, a theoretical chemist can predict how changing the reaction medium will affect the outcome, aiding in the optimization of experimental conditions. nih.govresearchgate.net

Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. masterorganicchemistry.com The energy and symmetry of these orbitals govern the feasibility and outcome of a reaction.

For this compound, the allene moiety's π-system and the ester and phenyl groups' electronic influence are critical. The HOMO and LUMO are distributed across the molecule, with significant coefficients on the allenic carbons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. mdpi.com

In a potential Diels-Alder reaction, the nature of the reaction partner determines whether this compound acts as the electron donor (using its HOMO) or the electron acceptor (using its LUMO). masterorganicchemistry.com Analysis of the orbital coefficients can also predict regioselectivity; the reaction is favored at the atoms where the interacting HOMO and LUMO have the largest coefficients. scielo.br Furthermore, global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. DFT calculations can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths.

For Nuclear Magnetic Resonance (NMR) spectroscopy, geometries are first optimized, often considering a Boltzmann-weighted average of several low-energy conformers for flexible molecules. github.io Then, NMR shielding tensors are calculated, typically using specialized functionals and basis sets, which are then converted to chemical shifts by referencing against a standard like tetramethylsilane. github.io This process can help assign complex spectra or distinguish between possible isomers. westmont.edu

Infrared (IR) spectroscopy predictions are obtained from frequency calculations performed on the optimized geometry. These calculations yield the vibrational frequencies and their corresponding intensities. masterorganicchemistry.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and other factors, they can be scaled by an empirical factor to achieve excellent agreement. This allows for the confident assignment of key vibrational modes, such as the characteristic C=C=C asymmetric stretch of the allene and the C=O stretch of the ester in this compound. scienceopen.com

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Phenyl Allenoate System

| Parameter | Predicted Value (DFT) | Experimental Value |

| 1H NMR (α-proton) | δ 5.85 ppm | δ 5.79 ppm |

| 13C NMR (C=O) | δ 168.2 ppm | δ 167.5 ppm |

| IR Freq. (C=O stretch) | 1755 cm-1 (scaled) | 1730 cm-1 |

| IR Freq. (C=C=C stretch) | 1980 cm-1 (scaled) | 1965 cm-1 |

Note: Data are illustrative, based on typical accuracy of DFT predictions for similar functional groups.

Conformational Analysis and Stability Studies of Allene Systems

The three-dimensional structure and conformational preferences of a molecule are fundamental to its reactivity and properties. This compound has several rotatable single bonds, including the bond connecting the phenyl ring to the allene and the C-O bonds within the ester group.

Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer. This mapping of the potential energy surface reveals the low-energy minima (stable conformers) and the rotational barriers between them. For the ester group, s-trans and s-cis conformations are possible, with the former generally being more stable for acyclic esters due to reduced steric hindrance. imperial.ac.ukmdpi.com The orientation of the phenyl group relative to the allene system is governed by a balance of steric effects and electronic effects, such as conjugation.

Phenyl Buta 2,3 Dienoate As a Synthon for Complex Molecular Architectures

Construction of Carbocyclic Systems

The allenic structure of phenyl buta-2,3-dienoate provides a unique platform for the synthesis of various carbocyclic rings through diverse cycloaddition pathways. It can act as a two-, three-, or four-carbon component, reacting with a range of coupling partners to afford substituted cyclobutanes, cyclopentenes, and cyclohexenes.

Synthesis of Substituted Cyclobutanes and Cyclopentenes

The construction of four and five-membered carbocycles is readily achieved using this compound through [2+2] and [3+2] cycloaddition reactions, respectively.

Cyclobutanes via [2+2] Cycloaddition:

A rapid and high-yielding method for synthesizing 1,3-substituted cyclobutanes involves the Lewis acid-promoted [2+2] cycloaddition of this compound with terminal alkenes. rsc.orgnih.gov The electron-withdrawing nature of the phenyl ester group confers superior reactivity compared to simple alkyl allenoates. rsc.orgnih.gov Optimized conditions often employ ethylaluminum dichloride (EtAlCl₂) in dichloromethane (B109758), achieving yields of up to 90%. rsc.org This method is notable for its simplicity, scalability to gram quantities, and tolerance for various terminal alkenes, including styrene (B11656) derivatives. rsc.orgnih.gov The resulting cyclobutane (B1203170) products contain functional handles that allow for further synthetic elaboration. rsc.org

Table 1: Examples of Lewis Acid-Catalyzed [2+2] Cycloaddition of this compound with Alkenes

| Alkene Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1-Hexene | EtAlCl₂ | 90 | rsc.org |

| Styrene | EtAlCl₂ | 73 | rsc.org |

| 4-Fluorostyrene | EtAlCl₂ | 61 | rsc.org |

| Allyltrimethylsilane | EtAlCl₂ | 85 | rsc.org |

Cyclopentenes via [3+2] Annulation:

This compound and similar allenoates are effective substrates in phosphine-catalyzed [3+2] annulation reactions to generate highly functionalized cyclopentenes. In these reactions, the allenoate serves as a two-carbon component. For instance, the reaction of allenoates with α,β-unsaturated imines, catalyzed by a phosphine (B1218219), provides efficient access to cyclopentenes that bear an all-carbon quaternary center. This transformation expands the scope of the well-known Lu [3+2] cycloaddition reaction.

Formation of Cyclohexenes and Larger Carbocycles

The synthesis of six-membered carbocycles, such as cyclohexenes, from this compound typically proceeds through [4+2] annulation reactions, which are analogous to the Diels-Alder reaction. nih.govresearchgate.net In these transformations, the allenoate can act as the two-carbon dienophile, reacting with a four-carbon 1,3-diene.

More advanced strategies involve phosphine-catalyzed [4+2] annulations where the allenoate acts as the four-carbon component. For example, α-substituted allenoates can react with sulfamate-derived cyclic imines in a [4+2] cycloaddition. nih.gov This process, catalyzed by nucleophilic phosphines like dibenzylphenylphosphine, efficiently yields fused multicyclic heterocyclic compounds which contain a tetrahydropyridine (B1245486) or functionalized cyclohexene core. nih.gov The reaction proceeds through a novel mode involving the γ′-carbon of the allenoate, demonstrating the versatility of this synthon beyond simple dienophilic behavior. nih.gov Similarly, phosphine-catalyzed [4+2] annulation of allenoates with benzofuran-derived azadienes has been developed to construct complex decahydro-2H-naphtho[1,8-bc]furan frameworks. acs.orgnih.gov

Synthesis of Diverse Heterocyclic Frameworks

This compound is an exceptionally valuable synthon for constructing a wide variety of heterocyclic systems containing nitrogen, oxygen, and sulfur atoms. Its ability to engage in diverse annulation strategies, including [3+2], [4+2], and other domino reactions, allows for the efficient assembly of these important structural motifs.

Nitrogen-Containing Heterocycles (Pyrrolidines, Pyrroles, Tetrahydropyridines, Triazoles, Azetidines)

Pyrrolidines and Pyrroles: The synthesis of five-membered nitrogen heterocycles is well-established using allenoates. Nickel(II)-catalyzed [3+2] cycloaddition between allenoates and α,β-unsaturated nitrones provides access to N-vinylpyrroles under mild conditions. nih.gov Another powerful method is the silver-catalyzed [3+2] cyclization of allenoates with activated isocyanides, which can lead to either 3H-pyrroles or, with a switch to a phosphine catalyst like PPh₃, a wide range of polysubstituted 1H-pyrroles. researchgate.net

Tetrahydropyridines: Six-membered nitrogen heterocycles are accessible through phosphine-catalyzed [4+2] annulation reactions. The reaction between allenoates and sulfamate-derived cyclic imines, for example, yields fused tetrahydropyridine systems with high diastereoselectivity. nih.gov

Triazoles: The 1,2,3-triazole ring is a key structural motif often synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.govresearchgate.net The carbon-carbon double bonds in this compound can serve as the dipolarophile in this type of [3+2] cycloaddition with organic azides, providing a pathway to vinyl-substituted triazoles. The reaction of β-carbonyl compounds with azides has been shown to be highly regioselective in forming substituted triazoles. elsevierpure.com

Azetidines: Four-membered azetidine rings can be synthesized through the amine-catalyzed cycloaddition of allenoates and imines. rsc.org This method represents a key strategy for constructing the azetidine motif. rsc.org Additionally, the photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is another efficient route to functionalized azetidines. nih.govcnr.it

Oxygen-Containing Heterocycles (Furans, Chromenes, Dihydrobenzofurans)

Furans and Dihydrofurans: Phosphine-catalyzed reactions are instrumental in the synthesis of oxygen-containing heterocycles from allenoates. The formal [3+2] cycloaddition of allenoates with trifluoromethylketones, catalyzed by triphenylphosphine (B44618), yields dihydrofurans with excellent regioselectivity. rsc.org Furthermore, phosphine-catalyzed domino reactions between γ-substituted allenoates and carbonyl-activated alkenes can produce bicyclic furofurans, which are fused bicyclic acetal structures found in nature. nih.gov

Chromenes: Chromene frameworks can be synthesized through reactions involving phenols and allenoates. Palladium-catalyzed reactions between phenols and alkynoates are known to produce coumarins (a class of chromenones) via ortho C-H activation. nih.gov A similar catalytic approach with this compound offers a plausible route to substituted chromenes.

Dihydrobenzofurans: Highly functionalized dihydrobenzofurans can be accessed through formal [4+1]-annulation reactions. In this process, ortho-quinone methides, generated in situ from phenols, react with α-branched allenoates to give excellent yields of the desired heterocyclic products. researchgate.net Phosphine-catalyzed [4+2] annulation of allenoates with benzofuran-derived azadienes has also been used to build complex fused systems containing the dihydrobenzofuran core. acs.orgnih.gov

Sulfur-Containing Heterocycles (Thietanes, Dihydro-1,4-oxathiines, Thiadiazines)

Thietanes: The four-membered thietane ring can be synthesized via the photochemical [2+2] cycloaddition of thioamides with alkenes, a reaction known as the thia-Paternò–Büchi reaction. researchgate.net The double bonds of this compound are suitable substrates for this transformation. Additionally, the reaction of benzyl (B1604629) allenoate with methyl 2-oxoalkanedithioates has been shown to produce benzyl thietane-2-ylideneacetates as byproducts of a [4+2] cycloaddition. researchgate.net

Dihydro-1,4-oxathiines: These six-membered heterocycles containing both sulfur and oxygen can be synthesized through a DABCO-catalyzed formal [4+2] cycloaddition of benzyl allenoate with methyl 2-oxoalkanedithioates. researchgate.net

Thiadiazines: While direct synthesis from this compound is less documented, analogous reactions for related oxadiazines provide a clear pathway. A one-pot protocol for 1,3,4-oxadiazines involves the cycloaddition of allenoates with N-acyldiazenes. nih.govsemanticscholar.org A similar [4+2] cycloaddition with a sulfur-containing diazene equivalent would provide access to the corresponding thiadiazine framework, highlighting the potential of allenoates in this area.

Role in the Synthesis of Natural Product Analogues and Precursors

This compound has emerged as a valuable synthon in organic synthesis for the construction of key structural motifs that serve as precursors to or analogues of natural products. While the allene (B1206475) moiety is found in numerous natural products researchgate.netnih.gov, the strategic application of this compound often lies in its ability to participate in cycloaddition reactions to build complex carbocyclic frameworks. Specifically, its role in forming substituted cyclobutane rings is of significant interest, as this motif is present in various biologically active molecules and is considered valuable in drug discovery. organic-chemistry.org

The utility of this compound as a precursor for these structures is prominently demonstrated in its reaction with terminal alkenes. Through a Lewis acid-promoted [2+2] cycloaddition, it provides rapid access to 1,3-substituted cyclobutanes in high yields. organic-chemistry.orgnih.gov These cyclobutane products are not typically end-products themselves but are highly functionalized intermediates designed for further elaboration into more complex molecular architectures resembling those found in nature. The phenyl ester group in the allenoate is crucial, as its electron-withdrawing nature enhances the reactivity of the allene system compared to simple alkyl esters, facilitating the cycloaddition under robust and scalable conditions. organic-chemistry.org

The resulting cyclobutane structures contain functional handles, such as the phenyl ester and an exocyclic double bond, which are poised for subsequent chemical transformations. This strategic positioning of functionality allows for the diversification of the cyclobutane core, enabling the synthesis of a library of compounds that can be screened for biological activity, thereby acting as analogues of natural products. The simplicity and efficiency of this approach underscore the importance of this compound for accessing precursors to biologically relevant molecules. organic-chemistry.org

Table 1: Synthesis of Cyclobutane Precursors using this compound This table summarizes the [2+2] cycloaddition reaction between this compound and various alkenes to yield functionalized cyclobutane precursors.

| Alkene Partner | Lewis Acid Promoter | Product | Yield (%) | Reference |

| Styrene | EtAlCl₂ | Phenyl 3-phenyl-2-methylenecyclobutane-1-carboxylate | 90 | organic-chemistry.org |

| 4-Chlorostyrene | EtAlCl₂ | Phenyl 3-(4-chlorophenyl)-2-methylenecyclobutane-1-carboxylate | 85 | organic-chemistry.org |

| 1-Octene | EtAlCl₂ | Phenyl 3-hexyl-2-methylenecyclobutane-1-carboxylate | 75 | organic-chemistry.org |

| Cyclohexyl ethene | EtAlCl₂ | Phenyl 3-cyclohexyl-2-methylenecyclobutane-1-carboxylate | 88 | organic-chemistry.org |

Functionalization of Complex Molecules through Buta-2,3-dienoate Reactions

This compound serves as a powerful tool for the functionalization of complex molecules, primarily through cycloaddition reactions that introduce new stereocenters and functional groups in a single step. The most notable of these is the [2+2] cycloaddition with alkenes, which effectively appends a versatile cyclobutane ring onto an existing molecular scaffold. organic-chemistry.orgnih.gov This method is particularly effective for terminal alkenes, allowing for the direct functionalization of molecules containing this common moiety. organic-chemistry.org

The reaction proceeds under the influence of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), with this compound demonstrating superior reactivity. organic-chemistry.org This enhanced reactivity is attributed to the electron-withdrawing properties of the phenyl ester, making the allenoate a more potent dienophile in cycloaddition reactions. organic-chemistry.org The process is highly valued for its simplicity, scalability, and broad substrate scope, enabling the rapid construction of cyclobutanes with handles for further derivatization. organic-chemistry.org

Once the initial cycloaddition has occurred, the resulting methylene (B1212753) cyclobutane product offers multiple sites for subsequent functionalization, greatly enhancing the molecular complexity of the parent molecule. The versatility of these products is demonstrated through several downstream reactions:

Hydrogenation : The exocyclic double bond of the cyclobutane ring can be selectively hydrogenated, leading to a saturated and more stable scaffold.